Methyl 4-aminopiperidine-4-carboxylate

Description

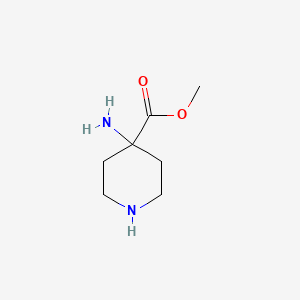

Methyl 4-aminopiperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with an amino group and a methyl ester at the 4-position. It serves as a key synthon in peptide synthesis, particularly for stabilizing β-turn conformations in tripeptides due to its α,α-disubstituted α-amino acid-like structure . The compound is structurally versatile, with applications in pharmaceutical intermediates and organic synthesis. Its dihydrochloride form (CAS 161315-19-1) has a molecular formula of C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol .

Properties

IUPAC Name |

methyl 4-aminopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEORFRKLBYOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628846 | |

| Record name | Methyl 4-aminopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784114-44-9 | |

| Record name | Methyl 4-aminopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ester Derivatives of 4-Aminopiperidine-4-carboxylate

- Ethyl 4-aminopiperidine-4-carboxylate: This analog replaces the methyl ester with an ethyl group. While structurally similar, it has been discontinued commercially, suggesting challenges in synthesis, stability, or demand compared to the methyl ester .

- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1): Substitution at the 1-position with a benzyl ester increases steric bulk (molar mass: 234.29 g/mol) and alters reactivity. It has a melting point of 68°C and requires stringent handling precautions due to uncharacterized toxicity .

| Property | Methyl 4-Aminopiperidine-4-carboxylate | Benzyl 4-Aminopiperidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 156.18 (free base) | 234.29 |

| Melting Point | Not reported | 68°C |

| Key Applications | Peptide synthesis | Pharmaceutical intermediates |

Positional Isomers and Functional Group Variations

- 1-Benzyl-4-methoxycarbonylpiperidine Derivatives: These compounds, such as those synthesized by McClure et al. (1993), feature a methoxycarbonyl group at the 4-position and a benzyl group at the 1-position. NMR data (e.g., ¹H NMR: δ 3.78 ppm for CO₂CH₃) highlight the electronic environment of the ester group, comparable to this compound .

- Methyl 2-Oxopiperidine-4-carboxylate (CAS 25504-47-6): Replacement of the amino group with a ketone (2-oxo) reduces basicity. This compound has a molecular weight of 157.17 g/mol and is used in synthetic chemistry, though its purity challenges (56% in one batch) suggest instability .

Heterocyclic Analogs

- Pyridine-Based Derivatives: Methyl 4-aminopyridine-2-carboxylate (CAS 850689-13-3): Replacing the piperidine ring with a pyridine ring introduces aromaticity, altering solubility and reactivity. Similarity scores (0.87–0.97) indicate structural resemblance but distinct electronic properties .

Pharmacologically Relevant Analogs

- Carfentanil Precursors: Derivatives like 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidinecarboxylate demonstrate the role of piperidine carboxylates in opioid synthesis. This compound’s amino group could enhance binding affinity in such applications .

Key Findings and Implications

Structural Impact on Function :

- The methyl ester’s compact size (vs. benzyl or ethyl) enhances solubility and bioavailability in peptide synthesis .

- Substitution at the 4-position (vs. 1-position) optimizes spatial arrangement for β-turn stabilization in peptides .

Stability and Handling :

- Benzyl derivatives require rigorous PPE due to undefined toxicity, whereas methyl analogs lack detailed safety data, highlighting a research gap .

Spectroscopic Signatures :

- Esters in this class show characteristic NMR signals (e.g., δ 3.7–3.8 ppm for CO₂CH₃) and GC/MS fragmentation patterns, aiding structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.